molecular formula C25H25N3O3S B11091077 2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11091077
M. Wt: 447.6 g/mol
InChI Key: IWHHTWROPUTHCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol and catalysts like L-proline, which facilitate the formation of the chromene ring structure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridylsulfanyl group, in particular, enhances its potential as a bioactive compound .

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-amino-4-[4-methoxy-2-(pyridin-2-ylsulfanylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H25N3O3S/c1-25(2)11-19(29)23-20(12-25)31-24(27)18(13-26)22(23)17-8-7-16(30-3)10-15(17)14-32-21-6-4-5-9-28-21/h4-10,22H,11-12,14,27H2,1-3H3

InChI Key

IWHHTWROPUTHCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)CSC4=CC=CC=N4)C(=O)C1)C

Origin of Product

United States

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